molecular formula C13H16N4 B13103282 2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine

2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine

Cat. No.: B13103282
M. Wt: 228.29 g/mol
InChI Key: PVVBVGSIMURFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine typically involves the condensation of appropriate amines and aldehydes under controlled conditions. One common method involves the reaction of N-phenyl-1,6-dimethyl-1,2-dihydropyrimidin-4-amine with an appropriate imine precursor under acidic or basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully reduced amine derivatives .

Scientific Research Applications

2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trimethyl-N-phenylaniline
  • 2,2,4-Trimethyl-1,2-dihydroquinoline
  • 1,3-Diazole derivatives

Uniqueness

2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

2-imino-N,1,6-trimethyl-N-phenylpyrimidin-4-amine

InChI

InChI=1S/C13H16N4/c1-10-9-12(15-13(14)16(10)2)17(3)11-7-5-4-6-8-11/h4-9,14H,1-3H3

InChI Key

PVVBVGSIMURFHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N)N1C)N(C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.